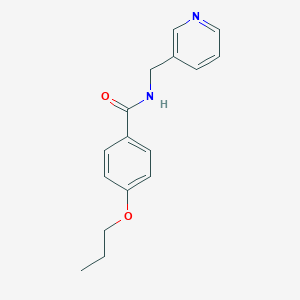
4-propoxy-N-(3-pyridinylmethyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-propoxy-N-(3-pyridinylmethyl)benzamide is a chemical compound that has been extensively studied for its potential applications in scientific research. It is commonly referred to as PPM-1K and has been found to have a variety of biochemical and physiological effects.
Mecanismo De Acción
PPM-1K inhibits the activity of PP1 by binding to a specific site on the enzyme. This binding alters the conformation of PP1, which in turn reduces its activity. The exact mechanism of action of PPM-1K is still under investigation, but it is believed to involve the disruption of the interaction between PP1 and its regulatory subunits.
Biochemical and Physiological Effects
PPM-1K has been found to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes. In addition, PPM-1K has been found to have neuroprotective effects in animal models of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
PPM-1K has several advantages for use in lab experiments. It is a potent and selective inhibitor of PP1, which makes it a valuable tool for investigating the role of PP1 in cellular processes. It is also relatively easy to synthesize and purify, which makes it accessible to a wide range of researchers. However, PPM-1K has some limitations as well. It has low solubility in water, which can make it difficult to use in some experiments. In addition, its effects on other cellular processes besides PP1 inhibition are not well understood.
Direcciones Futuras
There are several future directions for research on PPM-1K. One area of investigation is the development of more potent and selective inhibitors of PP1. Another area of interest is the investigation of the effects of PPM-1K on other cellular processes besides PP1 inhibition. Additionally, the therapeutic potential of PPM-1K in the treatment of cancer, diabetes, and other diseases is an area of active research. Finally, the development of new methods for the synthesis and purification of PPM-1K could improve its accessibility to researchers and facilitate further investigation of its potential applications.
Métodos De Síntesis
PPM-1K can be synthesized using a multi-step process. The first step involves the reaction of 3-pyridinemethanol with 4-propoxybenzoyl chloride in the presence of a base such as triethylamine. This reaction yields 4-propoxy-N-(3-pyridinylmethyl)benzamide in good yield and purity. The compound can be further purified using column chromatography or recrystallization.
Aplicaciones Científicas De Investigación
PPM-1K has been found to have potential applications in scientific research. It has been shown to inhibit the activity of protein phosphatase 1 (PP1), which is an important enzyme involved in a variety of cellular processes. PP1 is involved in the regulation of cell division, metabolism, and gene expression. Inhibition of PP1 activity has been shown to have therapeutic potential in the treatment of cancer, diabetes, and other diseases.
Propiedades
Nombre del producto |
4-propoxy-N-(3-pyridinylmethyl)benzamide |
|---|---|
Fórmula molecular |
C16H18N2O2 |
Peso molecular |
270.33 g/mol |
Nombre IUPAC |
4-propoxy-N-(pyridin-3-ylmethyl)benzamide |
InChI |
InChI=1S/C16H18N2O2/c1-2-10-20-15-7-5-14(6-8-15)16(19)18-12-13-4-3-9-17-11-13/h3-9,11H,2,10,12H2,1H3,(H,18,19) |
Clave InChI |
RDTGBOGQVFYUDK-UHFFFAOYSA-N |
SMILES |
CCCOC1=CC=C(C=C1)C(=O)NCC2=CN=CC=C2 |
SMILES canónico |
CCCOC1=CC=C(C=C1)C(=O)NCC2=CN=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



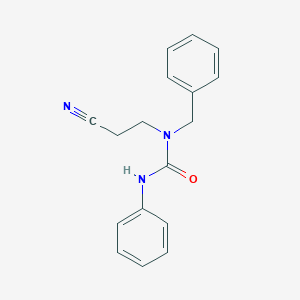
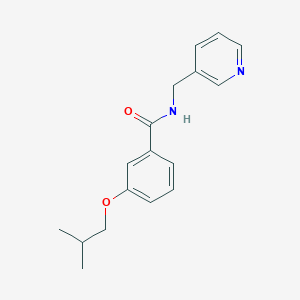
![4-tert-butyl-N-{3-[(4-methyl-1-piperazinyl)carbonyl]phenyl}benzamide](/img/structure/B240758.png)
![2-{[3-(2-Chlorophenyl)propanoyl]amino}-4,5-dimethyl-3-thiophenecarboxamide](/img/structure/B240759.png)
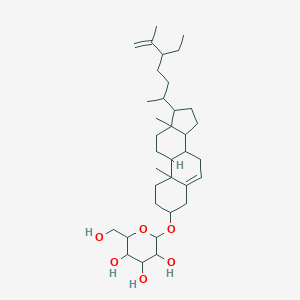
![2-(4-methylphenoxy)-N-[3-(1-pyrrolidinylcarbonyl)phenyl]acetamide](/img/structure/B240762.png)
![4-ethoxy-N-{3-[(4-methyl-1-piperazinyl)carbonyl]phenyl}benzamide](/img/structure/B240764.png)
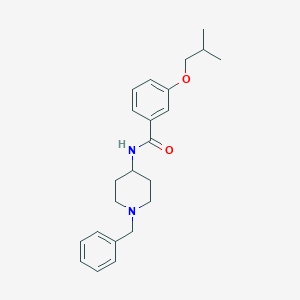
![N-cyclohexyl-N'-[3-(1-piperidinylcarbonyl)phenyl]urea](/img/structure/B240766.png)
![4-fluoro-N-{3-[(4-methyl-1-piperazinyl)carbonyl]phenyl}benzamide](/img/structure/B240770.png)
![N-[3-(aminocarbonyl)phenyl]-3-isopropoxybenzamide](/img/structure/B240771.png)
![N-[3-(1-piperidinylcarbonyl)phenyl]-2-thiophenecarboxamide](/img/structure/B240774.png)
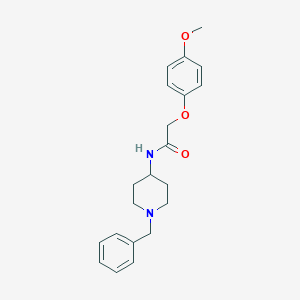
![2-(4-methoxyphenoxy)-N-[4-(1-piperidinylcarbonyl)phenyl]acetamide](/img/structure/B240777.png)